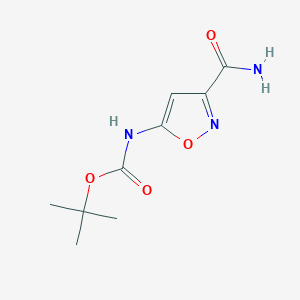

tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate: is a chemical compound with the molecular formula C9H13N3O4 and a molecular weight of 227.22 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

The synthesis of tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-carbamoyl-1,2-oxazole under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

Neuroprotection and Alzheimer’s Disease Research

Tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate has been investigated for its potential neuroprotective properties, particularly against amyloid-beta toxicity associated with Alzheimer’s disease. A study demonstrated that this compound could inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. The protective effects were assessed using astrocyte cell cultures treated with amyloid-beta 1-42, revealing a moderate reduction in TNF-alpha levels and free radicals, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Table 1: Neuroprotective Effects of this compound

| Study | Model | Concentration (μM) | Effect Observed |

|---|---|---|---|

| In vitro (astrocytes) | 6.25 - 100 | Reduced TNF-alpha levels | |

| In vivo (rat model) | Not specified | No significant effect compared to control |

Synthetic Applications

C–H Amidation Reactions

This compound has been utilized in photocatalyzed C–H amidation reactions of indoles. This method allows for the formation of C–N bonds under mild conditions, showcasing the compound's utility in synthetic organic chemistry. The reaction exhibited excellent regioselectivity and broad substrate scope, making it a valuable tool for synthesizing biologically relevant aminoindoles .

Table 2: C–H Amidation Using this compound

| Reaction Type | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| C–H Amidation | Various indoles | Mild conditions with photocatalyst | High yield |

Case Studies and Research Findings

Case Study: Neuroprotective Mechanism Investigation

A detailed study on the neuroprotective mechanism of this compound was conducted using both in vitro and in vivo models. The in vitro results indicated that the compound significantly reduced cell death induced by amyloid-beta peptides. In vivo studies showed a lack of significant effects compared to established treatments like galantamine, raising questions about its bioavailability and efficacy in living organisms .

Case Study: Synthetic Pathway Development

Another research effort focused on optimizing the synthetic pathway for this compound to enhance yield and reduce by-products. The study reported a redesigned synthetic process that improved efficiency while maintaining product purity, highlighting its importance in pharmaceutical manufacturing .

作用机制

The mechanism of action of tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of compounds that modulate biological pathways, although detailed studies on its exact mechanism are limited .

相似化合物的比较

tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate can be compared with similar compounds such as:

tert-Butyl N-(3-hydroxypropyl)carbamate: Used in similar synthetic applications.

tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with comparable uses in chemical synthesis.

Its uniqueness lies in its specific structure, which imparts distinct reactivity and applications in various fields.

生物活性

Tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate is a compound characterized by its unique molecular structure, which includes a tert-butyl group, a carbamate moiety, and a 1,2-oxazole ring with a carbamoyl substituent. This structural configuration suggests potential biological activities that can be leveraged in medicinal chemistry and biochemistry.

- Molecular Formula : C₉H₁₃N₃O₄

- Molar Mass : 227.22 g/mol

The presence of the oxazole ring is significant as it is known to contribute to various biological activities, including antimicrobial and anticancer properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing oxazole rings can demonstrate significant antimicrobial effects against various pathogens. The specific interactions of this compound with bacterial and fungal strains are under investigation.

- Anticancer Potential : Initial screenings suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways related to growth and apoptosis.

- Enzyme Inhibition : Interaction studies have revealed that this compound may act as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate | Contains a cyano group instead of a carbamoyl group | Different reactivity due to cyano functionality |

| Tert-butyl N-(3-carbamoyl-4,5-dihydro-1,2-oxazol-5-yl)methyl carbamate | Features a dihydro structure | Potentially different biological activity due to saturation |

| Tert-butyl N-(3-(propan-2-yl)carbamoyl)-4,5-dihydro-1,2-oxazol | Contains an isopropyl group | Alters sterics and electronic properties compared to tert-butyl substitution |

Case Studies

Several case studies highlight the biological activity of similar compounds and provide insights into the potential applications of this compound:

- Antimicrobial Evaluation : A study on oxazole derivatives indicated that modifications in substituents significantly affected their antimicrobial efficacy. The findings suggest that optimizing the structure of this compound could enhance its activity against resistant strains.

- Cytotoxicity Assays : Research involving cytotoxicity assays on various cancer cell lines demonstrated that similar compounds exhibited dose-dependent inhibition of cell growth. Future studies are needed to quantify the specific effects of this compound on different cancer types.

- Mechanistic Studies : Investigations into the mechanism of action for related carbamate compounds have revealed pathways involving apoptosis and cell cycle arrest. Understanding these mechanisms for this compound could inform therapeutic strategies.

属性

IUPAC Name |

tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-9(2,3)15-8(14)11-6-4-5(7(10)13)12-16-6/h4H,1-3H3,(H2,10,13)(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWGIYVFHLDBBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。